Cas no 883-93-2 (2-Phenylbenzothiazole)

2-Phenylbenzothiazole structure
2-Phenylbenzothiazole structure
商品名:2-Phenylbenzothiazole
CAS番号:883-93-2
MF:C13H9NS
メガワット:211.282261610031
MDL:MFCD00005777
CID:40191
PubChem ID:87575235

2-Phenylbenzothiazole 化学的及び物理的性質

名前と識別子

    • 2-Phenylbenzo[d]thiazole
    • 2-Phenylbenzothiazole
    • 2-phenyl-1,3-benzothiazole
    • 2Phenylbenzthiazole
    • 2-Phenylbenzthiazole
    • NSC 1854
    • NSC 2034
    • BENZOTHIAZOLE, 2-PHENYL-
    • 2-PHENYL BENZOTHIAZOLE
    • FO573G4BGT
    • XBHOUXSGHYZCNH-UHFFFAOYSA-N
    • WLN: T56 BN DSJ CR
    • phenyl-benzothiazole
    • 2-phenylbenzothiazol
    • benzothiazole,phenyl-
    • IFLab1_004405
    • 2-Phenyl-1,3-benzothiazol
    • 2-Phenyl-1,3-benzothiazole #
    • 2-Phenylbenzothiazole (ACI)
    • AC-29863
    • AI3-00636
    • InChI=1/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9
    • EINECS 212-935-3
    • 2-Phenylbenzothiazole, 97%
    • CCG-103648
    • AB00627448-04
    • P1130
    • SCHEMBL94005
    • Z50128948
    • BRN 0141340
    • STK360257
    • doi:10.14272/XBHOUXSGHYZCNH-UHFFFAOYSA-N.1
    • 883-93-2
    • IDI1_010160
    • CS-0095852
    • NSC2034
    • SR-01000395348
    • CS-11906
    • DTXSID80236946
    • DB-057064
    • UNII-FO573G4BGT
    • AC1645
    • MFCD00005777
    • NCGC00335906-01
    • NS00039263
    • SR-01000395348-1
    • NSC817068
    • NSC-2034
    • NSC1854
    • HMS1424I05
    • CHEMBL2272273
    • AKOS000454336
    • SY032902
    • Q27278099
    • 4-27-00-01385 (Beilstein Handbook Reference)
    • W-100406
    • 10.14272/XBHOUXSGHYZCNH-UHFFFAOYSA-N.1
    • NSC-817068
    • NSC-1854
    • AKOS000470728
    • MDL: MFCD00005777
    • インチ: 1S/C13H9NS/c1-2-6-10(7-3-1)13-14-11-8-4-5-9-12(11)15-13/h1-9H
    • InChIKey: XBHOUXSGHYZCNH-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)SC=1C1C=CC=CC=1
    • BRN: 0141340

計算された属性

  • せいみつぶんしりょう: 211.04600
  • どういたいしつりょう: 211.04557
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 41.1

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.1424 (rough estimate)
  • ゆうかいてん: 112.0 to 115.0 deg-C
  • ふってん: 371 ºC
  • フラッシュポイント: 371°C
  • 屈折率: 1.5700 (estimate)
  • すいようせい: 不溶性
  • PSA: 41.13000
  • LogP: 3.96330
  • FEMA: 3108
  • ようかいせい: 水に溶けない

2-Phenylbenzothiazole セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36
  • セキュリティの説明: S24/25
  • RTECS番号:DL5990000
  • 危険物標識: Xi
  • ちょぞうじょうけん:日陰で乾燥した場所に保管する。密閉容器に保管する。

2-Phenylbenzothiazole 税関データ

  • 税関コード:29342080
  • 税関データ:

    中国税関コード:

    29342080

2-Phenylbenzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
P160321-1g
2-Phenylbenzothiazole
883-93-2 >98.0%(GC)
1g
¥39.90 2023-09-01
Chemenu
CM160658-25g
2-Phenylbenzothiazole
883-93-2 95%
25g
$*** 2023-05-29
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032902-10g
2-Phenylbenzothiazole
883-93-2 ≥97%
10g
¥195.00 2024-07-09
Ambeed
A130435-1g
2-Phenylbenzothiazole
883-93-2 98%
1g
$13.0 2024-05-30
Ambeed
A130435-5g
2-Phenylbenzothiazole
883-93-2 98%
5g
$20.0 2024-05-30
Ambeed
A130435-25g
2-Phenylbenzothiazole
883-93-2 98%
25g
$48.0 2024-05-30
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032902-1g
2-Phenylbenzothiazole
883-93-2 ≥97%
1g
¥31.00 2024-07-09
TRC
P336635-1g
2-Phenylbenzothiazole
883-93-2
1g
$ 109.00 2023-09-06
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY032902-5g
2-Phenylbenzothiazole
883-93-2 ≥97%
5g
¥103.00 2024-07-09
Chemenu
CM160658-100g
2-Phenylbenzothiazole
883-93-2 95%
100g
$303 2021-06-16

2-Phenylbenzothiazole 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  0.5 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
An efficient conversion of phenolic esters to benzothiazoles under mild and virtually neutral conditions
Chakraborti, Asit K.; et al, Synlett, 2004, (9), 1533-1536

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Cuprous iodide
リファレンス
Intramolecular aromatic substitution (SRN1) reactions: use of entrainment for the preparation of benzothiazoles
Bowman, W. Russell; et al, Tetrahedron Letters, 1982, 23(48), 5093-6

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Manganese (potassium or proton exchanged) Solvents: Cyclopentyl methyl ether ;  13 min, 5 bar, 106 °C
1.2 Solvents: Cyclopentyl methyl ether ;  5 min, 106 °C
1.3 Catalysts: Manganese (potassium or proton exchanged) Solvents: Cyclopentyl methyl ether ;  40 min, 106 °C
リファレンス
Continuous flow/waste-minimized synthesis of benzoxazoles catalysed by heterogeneous manganese systems
Ferlin, Francesco; et al, Green Chemistry, 2019, 21(19), 5298-5305

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Zinc chloride Solvents: Toluene ;  3 h, 110 °C
リファレンス
Calcined limpet shell: new solid support for an easy synthesis of benzimidazoles, benzoxazoles and benzothiazoles in heterogeneous media
Harkati, S.; et al, Journal Marocain de Chimie Heterocyclique, 2016, 15(1), 32-40

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Zinc oxide (ZnO) ;  2.5 - 3 h, 70 °C
リファレンス
ZnO-NPs catalyzed condensation of 2-aminothiophenol and aryl/alkyl nitriles: Efficient green synthesis of 2-substituted benzothiazoles
Dhawale, Kiran D.; et al, Synthetic Communications, 2021, 51(10), 1588-1601

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Potassium sulfide Catalysts: Aluminum ,  Copper ,  Silica Solvents: Dimethyl sulfoxide ;  2 d, 110 °C
1.2 Reagents: Water
リファレンス
The application research on Cu-Al@SBA-15 bimetallic synergistic effect in the C-X bond sequential assembly
Pei, Mengyu; et al, Catalysis Communications, 2022, 172,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Oxygen Solvents: Chloroform ;  5 h, rt
リファレンス
Structural influences on the oxidation of a series of 2-benzothiazoline analogs
Lynn, Matthew A.; et al, Journal of Molecular Structure, 2012, 1011, 81-93

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Copper bromide (CuBr)
リファレンス
Intramolecular aromatic substitution (SRN1) reactions: use of entrainment for the preparation of benzothiazoles
Bowman, W. Russell; et al, Tetrahedron Letters, 1982, 23(48), 5093-6

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Catalysts: Aluminum ,  Copper Solvents: Toluene ;  rt; 2 d, 110 °C
リファレンス
Study on the Bimetallic Synergistic Effect of Cu/Al@SBA-15 Nanocomposite on Dehydrogenation Coupling Strategy
Luo, Xianghao; et al, Catalysis Letters, 2022, 152(12), 3704-3715

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  45 min, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
An efficient conversion of phenolic esters to benzothiazoles under mild and virtually neutral conditions
Chakraborti, Asit K.; et al, Synlett, 2004, (9), 1533-1536

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen tetrakis[μ-[diphosphito(4-)-κP:κP′]]di… Solvents: Acetonitrile ;  4 - 12 h, rt
リファレンス
Efficient acceptorless photo-dehydrogenation of alcohols and N-heterocycles with binuclear platinum(II) diphosphite complexes
Zhong, Jian-Ji; et al, Chemical Science, 2019, 10(18), 4883-4889

ごうせいかいろ 12

はんのうじょうけん
1.1 Catalysts: Boron (carbon nitrogen porous) Solvents: Dimethylformamide ;  4 h
リファレンス
Photocatalytic green synthesis of benzazoles from alcohol oxidation/toluene sp3 C-H activation over metal-free BCN: effect of crystallinity and N-B pair exposure
Jiang, Heyan; et al, Catalysis Science & Technology, 2021, 11(24), 7955-7962

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide ,  2145071-46-9 Solvents: Dimethylformamide ;  rt; 18 h, 120 °C
リファレンス
(Phosphinito)aryl benzimidazole PCN pincer palladium(II) complexes: Synthesis, characterization and catalytic activity in C-H arylation of azoles with aryl iodides
Wang, Cong; et al, Polyhedron, 2018, 143, 184-192

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dimethylformamide ;  24 h, 120 °C; 120 °C → rt
1.2 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  Cuprous iodide ,  1,1-Bis(diphenylphosphino)ferrocene ;  rt; 24 h, 120 °C
リファレンス
Mechanistic Exploration of the Palladium-catalyzed Process for the Synthesis of Benzoxazoles and Benzothiazoles
Bochatay, Valentin N.; et al, Journal of Organic Chemistry, 2013, 78(4), 1471-1477

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  0.5 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
An efficient conversion of phenolic esters to benzothiazoles under mild and virtually neutral conditions
Chakraborti, Asit K.; et al, Synlett, 2004, (9), 1533-1536

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Sulfuric acid magnesium salt (1:1) ,  Sodium hydrosulfide hydrate Catalysts: Cuprous chloride Solvents: Dimethyl sulfoxide ;  6 h, 110 °C
リファレンス
Synthesis of benzothiazoles through copper-catalyzed one-pot three-component reactions with use of sodium hydrosulfide as a sulfur surrogate
Park, Namjin; et al, European Journal of Organic Chemistry, 2012, 2012(10), 1984-1993

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium carbonate Solvents: Dimethyl sulfoxide ;  2 h, 130 °C; 130 °C → rt
1.2 Reagents: Water ;  rt
リファレンス
Thiol substrate-promoted dehydrogenative cyclization of arylmethyl thiols with ortho-substituted amines: a universal approach to heteroaromatic compounds
Zhang, Jinli; et al, Organic Chemistry Frontiers, 2019, 6(16), 2844-2849

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Toluene ;  rt; 48 h, 90 °C; 90 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Toluene ;  rt
リファレンス
Acid-Promoted Carbon-Carbon Triple Bond Cleavage of Ynones for the Synthesis of Benzo[d]oxazoles/Benzo[d]thiazoles and 1-Arylethan-1-ones
Guo, Zi-Yi; et al, European Journal of Organic Chemistry, 2022, 2022(35),

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: N-Methyl-2-pyrrolidone ;  0.5 h, 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
An efficient conversion of phenolic esters to benzothiazoles under mild and virtually neutral conditions
Chakraborti, Asit K.; et al, Synlett, 2004, (9), 1533-1536

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Catalysts: Cuprous iodide ,  Carbon nitride (polymeric) Solvents: Dimethylformamide ;  1 min, rt; 10 - 24 h, 25 °C
1.2 Solvents: Water
リファレンス
Semi-heterogeneous photo-Cu-dual-catalytic cross-coupling reactions using polymeric carbon nitrides
Zhang, Zhaofei; et al, Science Bulletin, 2022, 67(1), 71-78

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline ,  Methane Solvents: Dimethylformamide ;  20 h, 120 °C
リファレンス
Preparation of benzoxazoles and benzothiazoles utilizing naturally occurring copper-containing mineral catalyst precursors
Gyorke, Gabor; et al, Tetrahedron Letters, 2023, 116,

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 2-Aminopyridine ,  Iron oxide (Fe3O4) ,  Silica ,  Cu2+ Solvents: Ethanol ;  5 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Water ;  rt
リファレンス
Magnetic Nanoparticles Supported Copper Nanocomposite: A Highly Active Nanocatalyst for Synthesis of Benzothiazoles and Polyhydroquinolines
Hameed Mahmood, Zaid; et al, Polycyclic Aromatic Compounds, 2023, 43(4), 3687-3705

ごうせいかいろ 23

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  -78 °C; 1 h, -78 °C → -50 °C; -50 °C → -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
リファレンス
Ring Opening of Pymisyl-Protected Aziridines with Organocuprates
Bornholdt, Jan; et al, Chemistry - A European Journal, 2010, 16(41), 12474-12480

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sulfur ,  Ammonium iodide Solvents: Sulfolane ;  24 h, 220 °C
リファレンス
Synthesis of 2-Arylbenzothiazoles from Nitrobenzenes, Benzylamines, and Elemental Sulfur via Redox Cyclization
Teramoto, Masahiro; et al, Synlett, 2022, 33(4), 386-390

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Sodium carbonate ,  Sulfur Solvents: Dimethyl sulfoxide ;  24 h, 130 °C
リファレンス
One-pot copper-catalyzed synthesis of 2-substituted benzothiazoles from 2-iodoanilines, benzyl chlorides and elemental sulfur
Yang, Zhao; et al, Tetrahedron Letters, 2017, 58(24), 2366-2369

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Zirconium oxychloride octahydrate ;  3 h, 70 °C
リファレンス
Zirconium(IV) oxide chloride and anhydrous copper(II) sulfate mediated synthesis of 2-substituted benzothiazoles
Moghaddam, Firouz Matloubi; et al, Heteroatom Chemistry, 2006, 17(2), 136-141

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Glycine sodium Catalysts: 4-(Dimethylamino)pyridine ,  Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) ,  (OC-6-42)-Bis[[2,3-butanedione 2,3-di(oximato-κN)](1-)]chloro(N,N-dimethyl-4-pyr… Solvents: Acetonitrile ;  12 h, rt
リファレンス
External Oxidant-Free Oxidative Cross-Coupling: A Photoredox Cobalt-Catalyzed Aromatic C-H Thiolation for Constructing C-S Bonds
Zhang, Guoting; et al, Journal of the American Chemical Society, 2015, 137(29), 9273-9280

ごうせいかいろ 28

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Scandium triflate Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Synthesis of 2-arylbenzothiazoles from 2-aminobenzenethiol and arylaldehydes catalyzed by scandium triflate
Itoh, Takashi; et al, Heterocycles, 2004, 62, 197-201

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Silver carbonate ,  Triphenylphosphine Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Water
リファレンス
Direct Arylation of Thiazoles
Turner, Gemma L., 2008, , ,

ごうせいかいろ 30

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  2-(Di-tert-butylphosphino)biphenyl Solvents: 1,4-Dioxane ;  18 h, 80 °C
リファレンス
Synthesis of 2-substituted benzothiazoles by palladium-catalyzed intramolecular cyclization of o-bromophenylthioureas and o-bromophenylthioamides
Benedi, Carolina; et al, Tetrahedron Letters, 2003, 44(32), 6073-6077

ごうせいかいろ 31

はんのうじょうけん
1.1 Solvents: N-Methyl-2-pyrrolidone ,  Water ;  3.79 s, 30 MPa, 400 °C
リファレンス
Rapid production of benzazole derivatives by a high-pressure and high-temperature water microflow chemical process
Nagao, I.; et al, Green Chemistry, 2016, 18(12), 3494-3498

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-3)-Chloro-1-naphthalenylbis(triphenylphosphine)nickel ,  1H-Imidazolium, 4,5-dimethyl-3-(2,4,6-trimethylphenyl)-1-[(2,4,6-trimethylphenyl… Solvents: Toluene ;  15 min, 80 °C
1.2 Reagents: Isopropanol ;  15 h, 80 °C
リファレンス
Nickel-Catalyzed Hydrodeoxygenation of Aryl Sulfamates with Alcohols as Mild Reducing Agents
Mastuo, Kasumi; et al, Synthesis, 2021, 53(23), 4449-4460

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate Catalysts: 1,3,5-Benzenetricarboxaldehyde, 2,4,6-trihydroxy-, polymer with 4,4′,4′′-(1,3,5-… Solvents: Ethanol ,  Water ;  10 h, rt
リファレンス
A β-ketoenamine-linked covalent organic framework as a heterogeneous photocatalyst for the synthesis of 2-arylbenzothiazoles by cyclization reaction
Liu, Ziqi; et al, Green Chemistry, 2023, 25(13), 5195-5205

2-Phenylbenzothiazole Raw materials

2-Phenylbenzothiazole Preparation Products

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